4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
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Overview
Description
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical compound that features a diazirine ring and a piperidine moiety. The presence of the difluoromethyl group in the diazirine ring makes it a valuable tool in photochemistry and photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor with difluoromethylamine under controlled conditions.
Attachment to Piperidine: The diazirine intermediate is then reacted with piperidine to form the desired compound. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity.
Common Reagents and Conditions
Photolysis: UV light is the primary reagent for inducing photolysis.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Photolysis: Generates carbene intermediates that can form covalent bonds with nearby molecules.
Substitution: Produces substituted piperidine derivatives.
Oxidation/Reduction: Results in modified difluoromethyl groups.
Scientific Research Applications
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is widely used in scientific research:
Chemistry: Utilized in photochemistry studies to investigate reaction mechanisms and intermediate species.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Used in drug discovery to identify binding sites and mechanisms of action for potential therapeutic agents.
Industry: Applied in the development of advanced materials and chemical sensors.
Mechanism of Action
The primary mechanism of action involves the generation of a reactive carbene intermediate upon UV light exposure. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for detailed mapping of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-3H-diazirine derivatives: These compounds also feature a diazirine ring but with a trifluoromethyl group, offering different reactivity and stability profiles.
Piperidine derivatives: Compounds like 4-(chloromethyl)piperidine hydrochloride share the piperidine moiety but differ in their functional groups and applications.
Uniqueness
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is unique due to its combination of a diazirine ring and a piperidine moiety, along with the presence of a difluoromethyl group. This unique structure provides specific photochemical properties and reactivity, making it a valuable tool in various scientific fields.
Properties
CAS No. |
2703778-73-6 |
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Molecular Formula |
C7H12ClF2N3 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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